molecular formula C10H8ClNO2S B1404819 5-(Pyridin-3-yl)thiophene-2-carboxylic acid hydrochloride CAS No. 1421602-69-8

5-(Pyridin-3-yl)thiophene-2-carboxylic acid hydrochloride

Cat. No.: B1404819
CAS No.: 1421602-69-8
M. Wt: 241.69 g/mol
InChI Key: LOYYXDUQASQOOD-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)thiophene-2-carboxylic acid hydrochloride is a chemical compound . It is a solid substance with a molecular weight of 205.24 .


Synthesis Analysis

Thiophene derivatives, such as this compound, can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other significant synthetic methods include the Paal–Knorr, Fiesselmann, and Hinsberg syntheses .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The exact molecular structure of this compound is not available in the search results.


Physical and Chemical Properties Analysis

This compound is a solid substance . The compound has a molecular weight of 205.24 .

Scientific Research Applications

HDAC Inhibitors

  • Histone Deacetylase (HDAC) Inhibition : A study by Price et al. (2007) identified 5-pyridin-2-yl-thiophene-2-hydroxamic acid derivatives as potent HDAC inhibitors. Compound 5b, in particular, showed improved potency and oral bioavailability in rats, demonstrating the potential of these compounds in cancer therapy and other HDAC-related diseases (Price et al., 2007).

QSAR Modeling

  • Quantitative Structure–Activity Relationship (QSAR) : Melagraki et al. (2009) developed a QSAR model for predicting HDAC inhibition by 5-pyridin-2-yl-thiophene-2-hydroxamic acids. This model helps in identifying novel HDAC inhibitors and understanding the physical properties of these compounds (Melagraki et al., 2009).

Corrosion Inhibition

  • Corrosion Inhibition : Chaitra et al. (2016) investigated thiazole-based pyridine derivatives, including 5-(pyridin-3-yl)thiophene-2-carboxylic acid derivatives, as corrosion inhibitors for mild steel. These compounds demonstrated significant inhibition efficiency, suggesting their application in preventing metal corrosion (Chaitra et al., 2016).

Ligand Synthesis

  • Synthesis of Pyridyl Thienopyridine Ligands : Steen et al. (2012) synthesized pyridyl thienopyridines, including derivatives of 5-pyridin-3-ylthiophene-2-carboxylic acid, via the Hurtley reaction. These ligands have potential applications in the development of complex organic compounds (Steen et al., 2012).

Organic Light Emitting Diodes (OLEDs)

  • Application in OLEDs : Xu et al. (2007) described the synthesis of a red emission iridium complex using a derivative of 5-pyridin-3-ylthiophene-2-carboxylic acid, highlighting its application in OLED technology (Xu et al., 2007).

Pharmaceutical Applications

  • Antimycobacterial Activity : Marvadi et al. (2020) synthesized and evaluated thiophene-2-yl-7,8-dihydroquinoline-6-carboxamides, derived from 5-pyridin-3-ylthiophene-2-carboxylic acid, for antitubercular activity. These compounds showed promising results against Mycobacterium tuberculosis (Marvadi et al., 2020).

Properties

IUPAC Name

5-pyridin-3-ylthiophene-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S.ClH/c12-10(13)9-4-3-8(14-9)7-2-1-5-11-6-7;/h1-6H,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYYXDUQASQOOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(S2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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